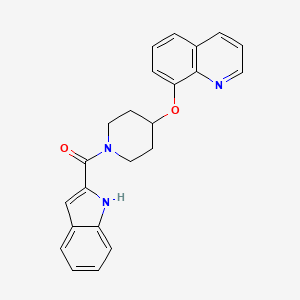

![molecular formula C18H12BrN5O2 B2840076 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-47-7](/img/structure/B2840076.png)

4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

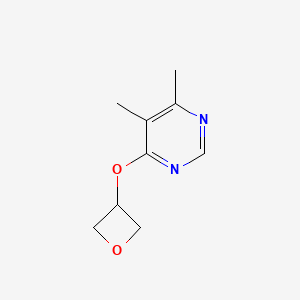

“4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, a phenyl group, and a benzamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The pyrazolo[3,4-d]pyrimidine core, in particular, is known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, the molecular weight can be around 213.03 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A broad range of studies focuses on the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, which include compounds structurally related to 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide. These compounds are synthesized through various chemical reactions, including condensation, esterification, and cycloaddition reactions, to explore their chemical properties and potential applications in medicinal chemistry. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the versatility of these compounds in drug discovery (Rahmouni et al., 2016).

Biological Evaluation

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively evaluated for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These studies aim to identify potential therapeutic applications of these compounds. For example, Hebishy et al. (2020) described a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the H5N1 influenza virus, demonstrating the potential of these compounds in antiviral therapy (Hebishy et al., 2020).

Intermolecular Interactions and Molecular Modelling

The study of intermolecular interactions in compounds similar to 4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide provides insights into their stability, reactivity, and potential binding mechanisms to biological targets. Saeed et al. (2020) reported the synthesis, X-ray structure characterization, and DFT calculations of antipyrine derivatives, offering a deeper understanding of the molecular basis of their biological activities (Saeed et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death or apoptosis .

Pharmacokinetics

The compound’s pharmacokinetic properties were predicted using in silico ADMET studies and drug-likeness studies . These studies showed suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound shows superior cytotoxic activities against various cell lines . Most notably, it has shown potent dual activity against the examined cell lines and CDK2 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class to which this compound belongs, can be affected by microwave-assisted reactions . , which can influence the compound’s action and stability.

Eigenschaften

IUPAC Name |

4-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN5O2/c19-13-8-6-12(7-9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-4-2-1-3-5-14/h1-11H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECTXQQTVPCHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)

![Oxamide, N-(4-fluorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B2839994.png)

![2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane](/img/structure/B2840002.png)

![3-Cyclopropyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2840006.png)

![1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840007.png)

![5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840008.png)

![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2840010.png)